Dual ACAT1/2 Inhibition vs. Avasimibe
Pactimibe sulfate exhibits dual inhibition of human ACAT1 and ACAT2 with IC50 values of 4.9 μM and 3.0 μM, respectively, which is significantly more potent than the reference ACAT inhibitor avasimibe (IC50 ACAT1: 24 μM, ACAT2: 9.2 μM) [1]. The quantified difference represents an approximately 4.9-fold greater potency for ACAT1 and a 3.1-fold greater potency for ACAT2 [1][2].
| Evidence Dimension | ACAT1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 4.9 μM |
| Comparator Or Baseline | Avasimibe: 24 μM |
| Quantified Difference | ~4.9-fold more potent |
| Conditions | Human ACAT1 overexpressing CHO cells, in vitro |
Why This Matters
This differential potency profile is critical for in vivo studies where achieving dual ACAT1/2 inhibition at achievable plasma concentrations is necessary for the compound's specific anti-atherosclerotic mechanism.
- [1] Kitayama K, Tanimoto T, Koga T, Terasaka N, Fujioka T, Inaba T. Importance of acyl-coenzyme A:cholesterol acyltransferase 1/2 dual inhibition for anti-atherosclerotic potency of pactimibe. Eur J Pharmacol. 2006 Jul 1;540(1-3):121-30. View Source
- [2] MedChemExpress. Avasimibe Product Page. Avasimibe ACAT1 IC50: 24 μM, ACAT2 IC50: 9.2 μM. View Source
